REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.[OH-].[Na+].[NH2:11][CH2:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1.[Cl-].[Na+].Cl.CN(C)[CH:27]=[O:28]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][O:8][C:27]([NH:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:20][CH:21]=2)=[O:28])[CH:2]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CO
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
97.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
455 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at an internal temperature of 10° C. or less
|
Type
|
CUSTOM
|
Details
|
To the resultant reaction mixture
|
Type
|
WAIT
|
Details
|
After aging at 5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the deposited white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)COC(=O)NCC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |